Product packaging for 2-(2-Methoxyphenyl)morpholine(Cat. No.:CAS No. 1001940-35-7)

2-(2-Methoxyphenyl)morpholine

Cat. No.: B1614134
CAS No.: 1001940-35-7
M. Wt: 193.24 g/mol
InChI Key: RPCKHOCCYPQVAF-UHFFFAOYSA-N
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Description

Contextualization within Morpholine-Based Chemical Scaffolds in Medicinal Chemistry

The morpholine (B109124) ring is a privileged heterocyclic scaffold in medicinal chemistry, valued for its significant contribution to the pharmacological and pharmacokinetic profiles of drug candidates. acs.orgresearchgate.net This six-membered ring, containing both an ether and a secondary amine group, imparts a unique set of properties. acs.org Its presence in a molecule can improve aqueous solubility, metabolic stability, and permeability across the blood-brain barrier, which is crucial for developing drugs targeting the central nervous system (CNS). acs.orgnih.gov

The morpholine moiety can act in several capacities within a drug molecule:

As a scaffold , it provides a rigid, chair-like conformation that correctly orients other functional groups for optimal interaction with biological targets. nih.gov

As an interacting element , the oxygen and nitrogen atoms can form hydrogen bonds and other key interactions within a receptor's binding site. acs.org

As a pharmacokinetic/pharmacodynamic (PK/PD) modulator , it can fine-tune the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. nih.gov

Aryl-morpholines, in particular, are recognized as important pharmacophores that are structurally analogous to some endogenous neurotransmitters, making them suitable for CNS drug discovery. acs.org The incorporation of the morpholine ring into a vast number of compounds has led to the development of approved drugs for various conditions, including depression, anxiety, and cancer. acs.org Therefore, 2-(2-Methoxyphenyl)morpholine is situated within this well-established class of compounds, representing a specific variation of a highly valued chemical framework.

Historical Perspective of this compound in Scientific Literature

While the parent morpholine heterocycle has been commercially available since the 1930s, the specific history of this compound is less defined in seminal literature. researchgate.net It does not have a landmark discovery paper in the way that a major drug might. Instead, it appears in contemporary scientific literature primarily as a commercially available building block or a research chemical. sigmaaldrich.combldpharm.com Its presence is noted in chemical supplier catalogs and databases, which offer it to early discovery researchers for constructing more complex molecules. sigmaaldrich.com

More recently, the compound has been synthesized and characterized as part of broader studies. For instance, it was prepared alongside its positional isomers (3-methoxy and 4-methoxy) in a 2017 study characterizing a class of new psychoactive substances to provide analytical data for forensic identification. ljmu.ac.uk This highlights its modern role as a reference standard and a tool for systematic pharmacological investigation rather than a compound with a long, storied history of its own.

Rationale for Focused Academic Inquiry into this compound

Academic and industrial interest in this compound stems from the logical combination of two moieties with proven utility in medicinal chemistry: the morpholine ring and the 2-methoxyphenyl group.

The rationale for its investigation can be summarized as follows:

Proven Scaffold : The morpholine ring is a highly successful scaffold in CNS drug discovery, known to improve physicochemical properties. nih.gov

Bioactive Substituent : The 2-methoxyphenyl group is a common feature in many biologically active compounds, including those targeting CNS receptors. Its electronic and steric properties can significantly influence receptor affinity and selectivity.

Exploring Chemical Space : Synthesizing and evaluating specific isomers like this compound allows researchers to systematically explore the structure-activity relationships (SAR) of the aryl-morpholine class. Understanding how the position of the methoxy (B1213986) group (ortho-, meta-, or para-) affects biological activity is a fundamental aspect of drug design. ljmu.ac.uk

Synthetic Intermediate : Its structure makes it a valuable intermediate for creating more elaborate molecules. chemimpex.com The secondary amine of the morpholine ring provides a reactive handle for further chemical modification, enabling the generation of diverse libraries of compounds for high-throughput screening. chemimpex.comnih.gov

By studying this specific compound, researchers can gain insights into how the precise arrangement of these functional groups impacts interactions with biological targets, potentially leading to the discovery of novel therapeutic agents. ontosight.ai

Overview of Research Domains Investigating this compound

Research involving this compound is primarily concentrated in the fields of synthetic chemistry, medicinal chemistry, and neuropharmacology.

Synthetic Chemistry : The compound is often used as a starting material or building block for creating more complex molecular architectures. chemimpex.com For example, it can be incorporated into larger structures containing other pharmacologically relevant rings like benzimidazoles, pyrimidines, or thiazoles. mdpi.comrsc.org Studies have detailed its synthesis as part of a broader effort to create libraries of related compounds for biological evaluation. ljmu.ac.uk

Neuropharmacology : A significant area of investigation for aryl-morpholine derivatives is their effect on the central nervous system. nih.gov Specifically, this compound has been studied alongside its isomers for its affinity at various CNS receptors, including the N-methyl-D-aspartate (NMDA) receptor, which is a target for dissociative anesthetics. ljmu.ac.uk This research is crucial for understanding the pharmacological profiles of new psychoactive substances and for developing potential therapeutics for neurological and psychiatric disorders. ljmu.ac.uksmolecule.com

Medicinal Chemistry : In the broader context of drug discovery, this compound serves as a lead structure for optimization. ontosight.ai Derivatives have been synthesized and evaluated for a range of potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities, which are common screening targets for new morpholine-based compounds. ontosight.airesearchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound sigmaaldrich.comnih.gov
Molecular Formula C₁₁H₁₅NO₂ nih.gov
Molecular Weight 193.24 g/mol nih.gov
CAS Number 1001940-35-7 sigmaaldrich.com
Physical Form Oil sigmaaldrich.com
InChI Key RPCKHOCCYPQVAF-UHFFFAOYSA-N sigmaaldrich.comnih.gov
SMILES COC1=CC=CC=C1C2CNCCO2 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1614134 2-(2-Methoxyphenyl)morpholine CAS No. 1001940-35-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-5-3-2-4-9(10)11-8-12-6-7-14-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCKHOCCYPQVAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2CNCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60640603
Record name 2-(2-Methoxyphenyl)morpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001940-35-7
Record name 2-(2-Methoxyphenyl)morpholine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-Methoxyphenyl)morpholine
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Record name 2-(2-methoxyphenyl)morpholine
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Advanced Synthetic Methodologies for 2 2 Methoxyphenyl Morpholine and Its Derivatives

Critical Analysis of Established Synthetic Routes for 2-(2-Methoxyphenyl)morpholine

Traditional methods for synthesizing the this compound core structure often rely on well-established, multi-step sequences. These routes typically involve the initial construction of the morpholine (B109124) ring followed by or concurrent with the introduction of the desired aryl substituent.

Exploration of Cyclization Reactions in Morpholine Core Construction

The construction of the morpholine ring is the foundational step in the synthesis of this compound. A predominant strategy involves the cyclization of acyclic precursors, most commonly derived from vicinal amino alcohols. researchgate.net One of the most common methods is the reaction of a 2-aminoethanol derivative with a suitable two-carbon electrophile, leading to the formation of the six-membered heterocyclic ring.

Key cyclization strategies include:

Reaction with Ethylene (B1197577) Oxide or Halohydrins: N-substituted diethanolamines can be cyclized under acidic conditions. However, the direct synthesis often involves the reaction of a primary amine with two equivalents of ethylene oxide or a related species.

Intramolecular Williamson Ether Synthesis: An N-substituted 2-haloethanolamine can undergo intramolecular cyclization upon treatment with a base to form the morpholine ring.

Reductive Amination of Glycols: The reaction of a primary amine with a di-aldehyde or a related species followed by reductive cyclization is another pathway.

From 1,2-Amino Alcohols: A general and high-yielding, one or two-step, redox-neutral protocol converts 1,2-amino alcohols to morpholines using ethylene sulfate (B86663) and a base like potassium t-butoxide. organic-chemistry.orgchemrxiv.org

These methods, while effective for simple morpholines, require careful selection of starting materials and reaction conditions when applied to the synthesis of specifically substituted derivatives like this compound.

Strategic Incorporation of the 2-Methoxyphenyl Moiety

The strategic placement of the 2-methoxyphenyl group at the C-2 position of the morpholine ring is a critical challenge. A common established approach involves building the morpholine ring around a precursor that already contains this specific aryl moiety.

A representative synthesis involves the reaction of an α-haloacetophenone derivative with an appropriate amino alcohol. researchgate.net For instance, 2-arylmorpholines can be synthesized via the reaction of an α-bromoacetophenone (e.g., α-bromo-2-methoxyacetophenone) with diethanolamine. This initial reaction forms an intermediate which is then reduced, often using a strong reducing agent like formic acid at high temperatures, to yield the final 2-arylmorpholine hydrochloride. researchgate.net This method integrates the 2-methoxyphenyl group from the outset, ensuring its position at C-2. However, these routes can suffer from harsh reaction conditions and the generation of significant waste, prompting the search for more efficient and sustainable alternatives.

Novel and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have led to the development of more sophisticated, efficient, and environmentally benign methods for the synthesis of complex molecules like this compound.

Chemo- and Regioselective Synthesis Strategies

A palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes provides a route to six-membered nitrogen heterocycles. organic-chemistry.org Another strategy involves the reaction of 1,2-amino alcohols with an α-phenylvinylsulfonium salt, which allows for a concise synthesis of stereodefined C-substituted morpholines. organic-chemistry.org In this method, the factors that affect regio- and diastereocontrol are carefully considered to achieve the desired isomer. organic-chemistry.org Such catalytic approaches offer milder reaction conditions and greater functional group tolerance compared to classical methods.

Application of Green Chemistry Principles in this compound Synthesis

Green chemistry principles aim to reduce the environmental impact of chemical processes. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions, such as microwave irradiation. univpancasila.ac.id

A notable green synthesis of morpholines involves the selective monoalkylation of 1,2-amino alcohols using ethylene sulfate. chemrxiv.org This method is simple, high-yielding, and redox-neutral, utilizing inexpensive and readily available reagents. chemrxiv.org The high selectivity for monoalkylation, even with primary amines, is a key advantage, preventing the formation of undesired dialkylated products. chemrxiv.org This approach has been successfully applied to the synthesis of a variety of substituted morpholines on a large scale (>50 g) and represents a significant improvement in sustainability over traditional methods. chemrxiv.org

Furthermore, microwave-assisted organic synthesis has been shown to improve yields and dramatically reduce reaction times for the synthesis of morpholine-containing compounds, such as morpholine-based chalcones. mdpi.com This technique offers a greener alternative to conventional heating methods. mdpi.com

Asymmetric Synthesis and Stereochemical Control in this compound Production

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Given that the biological activity of chiral drugs often resides in a single enantiomer, the development of asymmetric syntheses is of critical importance. nih.gov

A highly effective strategy for the asymmetric synthesis of 2-substituted chiral morpholines is the asymmetric hydrogenation of dehydromorpholine precursors. rsc.orgnih.govsemanticscholar.org This method utilizes a chiral bisphosphine-rhodium catalyst to achieve excellent enantioselectivities (up to 99% ee) and quantitative yields. rsc.orgsemanticscholar.org The reaction typically proceeds by forming the unsaturated morpholine ring first, followed by the key stereocenter-forming hydrogenation step. semanticscholar.org This "after cyclization" approach has proven to be a powerful tool for accessing various chiral N-heterocyclic compounds. nih.gov

The versatility of this catalytic system allows for the synthesis of a wide range of 2-substituted chiral morpholines, with the reaction being scalable to the gram level. semanticscholar.orgresearchgate.net

Table 1: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines An interactive table detailing catalyst, substrate, and results for the asymmetric synthesis.

EntrySubstrate (Dehydromorpholine)Catalyst SystemYield (%)Enantiomeric Excess (ee %)Reference
12-Phenyl-dehydromorpholineSKP-Rh complex>9999 semanticscholar.org
22-(2-Methylphenyl)-dehydromorpholineSKP-Rh complex>9998 semanticscholar.org
32-(3-Methoxyphenyl)-dehydromorpholineSKP-Rh complex>9999 semanticscholar.org
42-(4-Fluorophenyl)-dehydromorpholineSKP-Rh complex>9999 semanticscholar.org
52-Naphthyl-dehydromorpholineSKP-Rh complex>9999 semanticscholar.org

Another novel approach is the one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization (DROC) to provide 3-aryl/alkyl morpholin-2-ones, which are structurally related key intermediates. acs.org This method, using a quinine-derived urea (B33335) as a catalyst, demonstrates the power of organocatalysis in constructing chiral heterocyclic systems efficiently. acs.org

Optimization of Synthetic Yields and Purity Profiles for Research Applications

The efficient synthesis of this compound with high yield and purity is crucial for its application in research and drug discovery. Optimization efforts focus on reaction conditions, catalyst systems, and purification methods to ensure the material is suitable for rigorous biological and chemical evaluation.

Several advanced catalytic systems have been developed to improve the synthesis of substituted morpholines. One key strategy is the Palladium-catalyzed intramolecular carboamination of unsaturated aminoethanols. nih.gov This method allows for the construction of the morpholine ring with control over stereochemistry. The optimization of this reaction is highly dependent on the choice of catalyst, ligand, and reaction conditions. For instance, studies have shown that the nature of the aryl halide coupling partner significantly impacts the reaction yield. Electron-rich or electron-neutral aryl halides tend to provide better yields compared to electron-poor ones. nih.gov The use of sterically hindered reactants can also influence the outcome. nih.gov

Another powerful technique is the asymmetric hydrogenation of unsaturated morpholine precursors. researchgate.net This approach is particularly valuable for producing enantiomerically pure 2-substituted morpholines. Optimization of this process involves screening various chiral ligands, solvents, hydrogen pressure, and reaction times. For example, using a rhodium catalyst with a specific bisphosphine ligand can achieve high yields and excellent enantiomeric excess (ee). researchgate.net A gram-scale hydrogenation of a precursor to a 2-substituted morpholine has been reported to achieve a 97% yield and 92% ee, demonstrating the method's scalability for research applications. researchgate.net

Ligand-free, metal-cocatalyzed reactions offer a more cost-effective and simpler alternative. An iron/copper cocatalyzed N-arylation of aryl halides with amines under microwave irradiation has been shown to be effective for synthesizing N-aryl morpholines. rsc.org While this was demonstrated for the 4-(2-methoxyphenyl)morpholine (B1609960) isomer, the methodology represents an important optimization strategy, providing high yields in short reaction times. rsc.org

The table below summarizes key data from optimized synthetic methodologies applicable to the synthesis of this compound and its analogues.

Synthetic Method Key Reagents/Catalyst System Typical Yield Key Optimization Factors Reference
Pd-Catalyzed CarboaminationPd(OAc)₂, P(2-furyl)₃, NaOtBu66-68%Nature of aryl halide, steric hindrance nih.gov
Asymmetric HydrogenationRhodium catalyst with chiral bisphosphine ligandup to 97%Ligand choice, solvent, H₂ pressure, time researchgate.net
Iron/Copper Cocatalyzed N-ArylationFe/Cu cocatalyst, microwave irradiation~83%Microwave power, reaction time rsc.org
Classical Cyclizationα-bromoacetophenone, diethanolamine, formic acid15-59%Reaction temperature, reduction conditions researchgate.net

Derivatization Strategies for Structure-Activity Relationship Investigations of this compound Analogues

Derivatization of the this compound scaffold is a critical step in medicinal chemistry for exploring structure-activity relationships (SAR). These studies help identify the key structural features (pharmacophores) responsible for a compound's biological activity and guide the design of more potent and selective molecules. e3s-conferences.org Strategies typically involve systematic modification of the phenyl ring, the morpholine ring, and the morpholine nitrogen.

Phenyl Ring Derivatization: The 2-methoxyphenyl group offers multiple positions for substitution. Introducing various functional groups (e.g., halogens, alkyl, nitro, or other aryl groups) can probe the effects of electronics (electron-donating vs. electron-withdrawing) and sterics on biological activity. For example, in studies of related morpholine-containing thiazoles, substituting a phenyl ring with a para-nitrophenyl (B135317) group resulted in a more potent series of compounds compared to unsubstituted or para-chlorophenyl analogues. rsc.org This indicates that electronic properties and the potential for specific interactions can significantly modulate activity.

Morpholine Ring and Nitrogen Derivatization: The morpholine nitrogen is a common site for derivatization. N-alkylation or N-arylation can significantly alter the compound's physicochemical properties, such as lipophilicity and basicity, which in turn affects pharmacokinetics and target engagement. acs.org The introduction of a morpholine ring itself into lead compounds has been shown to improve CNS permeability and activity in certain cases. acs.org Furthermore, modifications at other positions on the morpholine ring, such as the introduction of methyl groups at the C3 or C5 positions, can create stereoisomers with distinct biological profiles. nih.govgoogle.com

Advanced Derivatization for SAR and Target Identification: Modern synthetic methods enable more sophisticated derivatization strategies. Rhodium-catalyzed C-H amination allows for the introduction of functional groups at previously unfunctionalized allylic or benzylic C-H bonds. nih.gov This technique can be used to install a "linker" or "tag," such as an alkyne group. This "arming" of the molecule facilitates subsequent conjugation to probes for mechanism-of-action studies, such as quantitative proteomic profiling. nih.gov

Another powerful strategy involves designing a derivative that contains a versatile functional group for creating a focused library of compounds. For example, synthesizing an azide-containing analogue allows for the rapid generation of diverse derivatives via "click chemistry." acs.org This approach enables the attachment of various moieties, such as amines, amides, or PEG chains, to systematically explore the chemical space around the core scaffold and optimize activity. acs.org

The table below outlines various derivatization strategies for SAR studies of this compound analogues.

Derivatization Strategy Target Position Types of Analogues Produced Purpose in SAR Study Reference
Phenyl Ring SubstitutionC3', C4', C5', C6' of the phenyl ringHalogenated, nitrated, alkylated, or arylated analoguesTo probe electronic and steric requirements for activity. rsc.org
N-FunctionalizationMorpholine Nitrogen (N4)N-alkyl, N-aryl, N-acyl analoguesTo modify lipophilicity, basicity, and CNS permeability. acs.org
C-H Amination/FunctionalizationBenzylic C-H or other accessible C-H bondsAmine, sulfamate, or alkyne-tagged derivativesTo enable SAR and "arm" the molecule for target identification studies. nih.gov
"Click Chemistry" HandleAny suitable position (via multi-step synthesis)Azide or alkyne-functionalized intermediatesTo create a diverse library of analogues by conjugating various chemical entities. acs.org
Morpholine Ring SubstitutionC3, C5, C6 positions of the morpholine ringAlkylated or arylated morpholine ringsTo explore stereochemical effects and steric tolerance. nih.gove3s-conferences.org

Pharmacological Modulations and Biological Efficacy Profiling of 2 2 Methoxyphenyl Morpholine

In Vitro Pharmacological Characterization of 2-(2-Methoxyphenyl)morpholine

A thorough investigation of scientific literature reveals a significant gap in the in vitro pharmacological characterization of this compound. While the morpholine (B109124) scaffold is a common feature in many biologically active compounds, specific data for this derivative are not available.

Receptor Binding Affinity and Selectivity Profiling of this compound

There are no publicly available studies detailing the receptor binding affinity and selectivity profile of this compound. Consequently, its potential interactions with various receptors, such as G-protein coupled receptors (GPCRs), ligand-gated ion channels, or other receptor types, remain unknown. Without experimental data, it is not possible to determine the binding constants (Kᵢ or Kₔ) or the selectivity of this compound for any particular receptor target.

Enzyme Inhibition and Activation Assays with this compound

Information regarding the effects of this compound on enzyme activity is not present in the available literature. There are no published enzyme inhibition or activation assays, and therefore, no IC₅₀ or EC₅₀ values to report. Its potential to act as an inhibitor or activator of key enzymes involved in physiological or pathological processes has not been investigated.

Cellular Signaling Pathway Modulation by this compound

The impact of this compound on cellular signaling pathways is currently uncharacterized. Research on how this compound might modulate intracellular signaling cascades, such as those involving protein kinases, second messengers, or transcription factors, has not been reported.

Neurotransmitter Reuptake Inhibition and Release Modulation Studies of this compound

There is no available data from neurotransmitter reuptake inhibition or release modulation studies for this compound. Its affinity for neurotransmitter transporters (e.g., for serotonin (B10506), dopamine (B1211576), or norepinephrine) and its potential to modulate the release of these neurotransmitters are unknown.

Ion Channel Activity Modulation by this compound

The effects of this compound on the activity of ion channels have not been documented in the scientific literature. There are no studies to indicate whether this compound can act as a modulator, blocker, or opener of any type of ion channel.

In Vivo Biological Efficacy Studies of this compound in Preclinical Models

Consistent with the lack of in vitro data, there are no published in vivo studies on the biological efficacy of this compound in any preclinical models. Its potential therapeutic effects in animal models of disease have not been explored, and therefore, its in vivo pharmacological profile remains entirely unknown.

Behavioral Neuroscience Assessments of this compound

Specific behavioral neuroscience assessments for this compound are not extensively detailed in publicly available literature. However, the broader class of morpholine derivatives has been investigated for its impact on the central nervous system. Research into related compounds, such as phenylmorpholine analogs, has explored their effects on locomotor activity and discriminative stimulus properties, which are key indicators of a compound's psychoactive potential and mechanism of action. Studies on these related molecules provide a framework for predicting the potential behavioral effects of this compound, suggesting it may influence motor function and possess subjective effects that could be investigated using drug discrimination paradigms.

Central Nervous System Activity and Neuropharmacological Effects of this compound

The central nervous system (CNS) activity of morpholine-containing compounds is well-documented, with the morpholine moiety often contributing to enhanced CNS penetration and potency. While specific neuropharmacological studies on this compound are limited, the presence of the 2-methoxyphenyl group suggests potential interactions with various receptor systems in the brain. Aryl-substituted morpholines have been shown to interact with a range of neurotransmitter receptors, and it is plausible that this compound could modulate monoaminergic systems, which are crucial for regulating mood, cognition, and arousal. Further research is necessary to elucidate the precise neuropharmacological profile of this specific compound.

Cardiopulmonary and Autonomic System Responses to this compound

There is a notable lack of specific research data concerning the effects of this compound on the cardiopulmonary and autonomic nervous systems. The pharmacological activity of many centrally acting agents can extend to peripheral systems, influencing heart rate, blood pressure, and respiratory function. Given the absence of direct studies, any discussion on the potential cardiopulmonary and autonomic effects of this compound would be speculative and would necessitate dedicated preclinical investigation.

Analgesic and Anti-inflammatory Efficacy Evaluations of this compound

Some 2-phenyl analogues of morpholine have been reported to exhibit analgesic activities. nih.gov This suggests that the broader structural class to which this compound belongs has potential in pain modulation. The analgesic effects of these related compounds have been shown to be antagonized by naloxone, indicating a mechanism that may involve the opioid receptor system. nih.gov

In the realm of anti-inflammatory effects, methoxyphenolic compounds, a chemical class that includes the 2-methoxyphenyl moiety of the target compound, have demonstrated anti-inflammatory activity in human airway cells. d-nb.info These compounds have been shown to inhibit the expression of multiple inflammatory mediators. d-nb.info While these findings are for a general class of compounds and not this compound itself, they provide a rationale for investigating its potential anti-inflammatory properties.

Compound Class Observed Effect Potential Mechanism
2-Phenyl Morpholine AnaloguesAnalgesicOpioid receptor system involvement nih.gov
Methoxyphenolic CompoundsAnti-inflammatoryInhibition of inflammatory mediators d-nb.info

Antidepressant-like and Anxiolytic-like Effects of this compound in Animal Models

Two such derivatives, HBK-14 and HBK-15, have demonstrated potent antidepressant-like activity in the forced swim test (FST) in both mice and rats. nih.gov These compounds also exhibited anxiolytic-like properties in the four-plate test in mice and the elevated plus maze (EPM) test in rats. nih.gov The mechanism of action for these effects is suggested to involve the serotonergic system, particularly the 5-HT1A receptor. nih.gov

Another related compound, p-MPPI, a 5-HT1A receptor antagonist, has also shown a dose-dependent anxiolytic profile in the elevated plus-maze test in mice. nih.gov These findings with closely related compounds suggest that this compound warrants investigation for similar activities.

Compound Animal Model Observed Effect
HBK-14Forced Swim Test (Mice & Rats)Antidepressant-like nih.gov
HBK-14Four-Plate Test (Mice), Elevated Plus Maze (Rats)Anxiolytic-like nih.gov
HBK-15Forced Swim Test (Mice & Rats)Antidepressant-like nih.gov
HBK-15Four-Plate Test (Mice), Elevated Plus Maze (Rats)Anxiolytic-like nih.gov
p-MPPIElevated Plus Maze (Mice)Anxiolytic-like nih.gov

Comparative Pharmacological Efficacy of this compound with Reference Compounds

A direct comparative pharmacological efficacy study of this compound against standard reference compounds is not available in the current body of scientific literature. However, based on the activities of its structural analogs, a hypothetical comparison can be drawn.

If the analgesic properties of 2-phenyl morpholine analogs are indeed mediated by the opioid system, it would be relevant to compare the binding affinity and functional efficacy of this compound at opioid receptors (mu, delta, and kappa) against established opioids like morphine, fentanyl, butorphanol, and nalbuphine. clinpgx.org Such studies would clarify its potential as an opioid analgesic and its side-effect profile relative to these standards.

Mechanistic Investigations of 2 2 Methoxyphenyl Morpholine S Biological Actions

Elucidation of Molecular Targets and Binding Sites of 2-(2-Methoxyphenyl)morpholine

The morpholine (B109124) heterocycle is recognized in medicinal chemistry as a "privileged structure" due to its favorable physicochemical properties and its presence in a wide range of pharmacologically active molecules. nih.govresearchgate.net Its unique structure, featuring both a basic nitrogen atom and an ether oxygen atom, allows it to engage in various interactions with biological targets. nih.gov For aryl-morpholine derivatives, the specific molecular targets are diverse and largely determined by the nature of the aromatic substituent and its functional groups. e3s-conferences.org

Compounds containing the morpholine ring are frequently developed as agents active in the central nervous system (CNS). nih.govnih.gov This is due in part to the ring's ability to improve properties like aqueous solubility and permeability across the blood-brain barrier. acs.org The aryl-morpholine structural motif bears a resemblance to endogenous neurotransmitters, suggesting that potential targets could include G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter signaling pathways, such as dopamine (B1211576) and serotonin (B10506) receptors or kinases. nih.govacs.org

Ligand-Receptor Interaction Dynamics for this compound

While specific binding data for this compound is not available, the interaction dynamics of related morpholine-containing ligands with their receptors have been studied. The morpholine ring can play several roles in binding: it can act as a simple scaffold to correctly orient other pharmacophoric elements, or it can participate directly in receptor binding. nih.gov The oxygen atom can act as a hydrogen bond acceptor, while the nitrogen atom, typically protonated at physiological pH, can act as a hydrogen bond donor. acs.org

For example, in certain kinase inhibitors, the morpholine oxygen has been shown to form a key hydrogen bond with hinge region residues in the ATP-binding site of the enzyme. nih.gov The entire ring can also engage in hydrophobic or van der Waals interactions within the binding pocket. The aryl group, in this case, a 2-methoxyphenyl group, would be expected to engage in specific interactions, such as π–π stacking or hydrophobic interactions, which would be critical for defining the compound's affinity and selectivity for a particular receptor subtype.

To illustrate the binding affinities of morpholine-containing compounds for CNS targets, the following table presents data for other molecules within this class.

CompoundTargetBinding Affinity (Ki, nM)
ReboxetineNorepinephrine (B1679862) Transporter (NET)1.1
GefitinibEpidermal Growth Factor Receptor (EGFR) Kinase2.0-20
AprepitantNeurokinin 1 (NK1) Receptor0.1-0.2

Allosteric Modulation Mechanisms by this compound

Allosteric modulation is a mechanism where a ligand binds to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site for the endogenous ligand. This binding event induces a conformational change in the receptor that alters the affinity or efficacy of the orthosteric ligand. Allosteric modulators offer potential advantages, including greater receptor subtype selectivity and a ceiling effect that can enhance safety.

The potential for an aryl-morpholine compound to act as an allosteric modulator would depend on the specific topology of its target receptor. If this compound were to function as an allosteric modulator, it would bind to a secondary pocket on a receptor. This interaction could either potentiate (Positive Allosteric Modulator, PAM) or inhibit (Negative Allosteric Modulator, NAM) the receptor's response to its natural ligand. The mechanism would involve the stabilization of a specific receptor conformation that favors or disfavors the binding and/or activation by the orthosteric agonist.

Downstream Cellular and Subcellular Signaling Cascades Triggered by this compound

The binding of a ligand to its molecular target, such as a GPCR or a kinase, initiates a cascade of intracellular signaling events. The specific pathways modulated by an aryl-morpholine compound would be a direct consequence of its target engagement. Many CNS-active drugs influence well-characterized signaling pathways that regulate neuronal function, survival, and plasticity. nih.govnih.gov

Common signaling cascades that are often modulated by pharmacologically active compounds include:

Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway, involving kinases like ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis. nih.gov

Phosphatidylinositol 3-Kinase (PI3K)/Akt/mTOR Pathway: This is a crucial pathway for regulating cell growth, survival, and metabolism. researchgate.net Several morpholine-containing compounds have been developed as inhibitors of PI3K/mTOR. nih.gov

Cyclic Adenosine Monophosphate (cAMP) Pathway: Activation or inhibition of adenylyl cyclase, which alters cAMP levels, is a common mechanism for GPCRs and affects downstream targets like Protein Kinase A (PKA).

Should this compound bind to a receptor coupled to one of these pathways, it could trigger a series of phosphorylation events, mobilization of intracellular calcium, and ultimately, changes in cellular function.

Neurochemical Alterations Induced by this compound in Brain Regions

Drugs that act on the CNS can produce significant alterations in the neurochemical landscape of specific brain regions. uky.edu These changes can include modifications in the synthesis, release, reuptake, or metabolism of neurotransmitters. Given the structural similarity of aryl-morpholines to certain neurotransmitters, it is plausible that they could influence monoaminergic systems. acs.org

Potential neurochemical alterations could involve:

Dopaminergic Systems: Changes in dopamine and its metabolites (DOPAC, HVA) in regions like the striatum and nucleus accumbens, which are critical for motor control and reward. uky.edu

Serotonergic Systems: Alterations in serotonin (5-HT) levels in areas such as the raphe nuclei, hippocampus, and prefrontal cortex, affecting mood and cognition.

Noradrenergic Systems: Effects on norepinephrine levels, particularly in the locus coeruleus, which is involved in arousal and stress responses.

Chronic administration of CNS-active agents can lead to adaptive changes, such as alterations in neurotransmitter synthesis rates or receptor density. uky.edu

Gene Expression and Proteomic Modulations by this compound

The cellular signaling changes initiated by a drug-receptor interaction can extend to the nucleus, leading to modifications in gene expression and, consequently, the cellular proteome. These changes underlie the long-term neuroadaptive effects of many CNS-active compounds. nih.govnih.gov

Drug-induced modulation of transcription factors (e.g., CREB, NF-κB) can alter the expression of a wide array of genes. nih.gov For example, studies on other CNS-active compounds have shown changes in genes related to:

Immediate Early Genes (e.g., c-Fos, Arc): Markers of neuronal activity.

Neurotransmitter Receptors and Transporters: Leading to long-term changes in synaptic sensitivity. nih.gov

Enzymes involved in neurotransmitter synthesis.

Proteins involved in synaptic plasticity and structure. nih.gov

Proteomic analysis, which provides a large-scale view of protein expression, can reveal the broader impact of a compound on cellular function. youtube.com A hypothetical proteomic study of brain tissue treated with this compound might identify changes in proteins associated with cellular metabolism, cytoskeletal structure, and stress responses, reflecting the cell's adaptation to the compound's activity.

The table below illustrates the types of protein changes that might be observed in a proteomic analysis of brain tissue following drug treatment, based on general findings in the field.

Protein CategoryPotential ChangeFunctional Implication
Cytoskeletal Proteins (e.g., Actin, Tubulin)Upregulation/DownregulationAlterations in synaptic structure and plasticity
Heat Shock Proteins (e.g., HSP70)UpregulationCellular stress response nih.gov
Metabolic Enzymes (e.g., Glycolytic enzymes)Upregulation/DownregulationChanges in neuronal energy metabolism
Signaling Proteins (e.g., Kinases, Phosphatases)Upregulation/DownregulationAdaptation of signaling pathways

Neurotransmitter System Interactions of this compound

The interaction with specific neurotransmitter systems is a defining feature of many CNS drugs. The aryl-morpholine scaffold suggests a potential interaction with monoamine neurotransmitter systems, including the dopaminergic, serotonergic, and noradrenergic systems. acs.org The nature of this interaction could be as an agonist, antagonist, or modulator of reuptake transporters.

Dopamine System: Interaction could occur at any of the dopamine receptor subtypes (D1-D5). Such interactions are central to the pathology and treatment of conditions like Parkinson's disease and schizophrenia. nih.gov

Serotonin System: A compound could exhibit affinity for various 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A), which are key targets for antidepressant and antipsychotic medications.

Glutamate and GABA Systems: While less predicted by the structure, interactions with the primary excitatory (glutamate) and inhibitory (GABA) systems in the brain cannot be ruled out, as modulation of these systems is a key aspect of many neurological functions. nih.gov

Structure Activity Relationship Sar and Structure Efficacy Relationship Ser of 2 2 Methoxyphenyl Morpholine Analogues

Identification of Key Pharmacophoric Features within 2-(2-Methoxyphenyl)morpholine

A pharmacophore model represents the essential spatial arrangement of molecular features that are necessary for biological activity. unina.it For this compound, the key pharmacophoric features can be identified as:

The Phenyl Ring: This aromatic ring can engage in various non-covalent interactions with biological targets, including π-π stacking and hydrophobic interactions. The substitution pattern on this ring is a critical determinant of activity.

The 2-Methoxy Group: The methoxy (B1213986) group at the ortho position of the phenyl ring significantly influences the molecule's conformational preferences and electronic properties. It can act as a hydrogen bond acceptor and its steric bulk can dictate the orientation of the phenyl ring relative to the morpholine (B109124) moiety. The introduction of a 2-methoxyphenyl group has been shown to significantly improve the potency of related scaffolds in certain biological assays. rsc.org

The Relative Stereochemistry: The chiral center at the 2-position of the morpholine ring means that this compound exists as a pair of enantiomers. The absolute configuration at this center is often a key determinant of biological activity, with one enantiomer typically exhibiting significantly higher potency than the other.

Impact of Substituent Modifications on Biological Activity of this compound Derivatives

Systematic modification of the this compound scaffold has provided valuable insights into its SAR. These modifications can be broadly categorized into changes in the phenyl ring and the morpholine ring system.

The electronic and steric properties of substituents on the phenyl ring can have a profound impact on the biological activity of this compound analogues. Research on related 2-arylmorpholine structures has shown that the nature of the aromatic moiety is a more significant influencer of pharmacological activity than modifications to the ethanolamine (B43304) backbone that forms the morpholine ring. nih.gov

In a study of related compounds where a 2-methoxyphenyl group was introduced as a key modification, a significant improvement in potency was observed. rsc.org This highlights the importance of this specific substitution pattern. Further exploration of substitutions on the phenyl ring can be guided by the electronic nature (electron-donating or electron-withdrawing) and the size of the substituents.

Table 1: Hypothetical Impact of Phenyl Ring Substitutions on the Biological Activity of this compound Analogues

R Group at Phenyl RingElectronic EffectSteric HindrancePredicted Impact on Activity
HNeutralMinimalBaseline activity
2-OCH3Electron-donatingModeratePotentially high activity
4-FElectron-withdrawingMinimalMay enhance binding affinity
4-ClElectron-withdrawingMinimalMay enhance binding affinity
4-CH3Electron-donatingMinimalCould increase activity
3,4-diClElectron-withdrawingModerateMay increase potency but could affect selectivity
4-NO2Strongly electron-withdrawingModeratePotential for decreased activity

This table is illustrative and based on general medicinal chemistry principles, as specific SAR data for a broad range of substituted this compound analogues is not widely available in the public domain.

Modifications to the morpholine ring can include N-alkylation, substitution on the carbon atoms, and altering the ring size or heteroatom composition. The nitrogen atom of the morpholine ring is a common site for modification. N-alkylation can influence the basicity of the nitrogen and introduce new interactions with the biological target. The size and nature of the alkyl group are critical, with bulky groups potentially causing steric hindrance.

Substitutions at other positions on the morpholine ring can also impact activity by altering the conformation of the ring and introducing new functional groups for interaction.

The presence of a chiral center at the C2 position of the morpholine ring means that this compound exists as (R)- and (S)-enantiomers. It is well-established in medicinal chemistry that stereoisomers of a chiral drug can exhibit significantly different pharmacological activities, pharmacokinetic profiles, and toxicities. The differential activity arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral and will interact preferentially with one enantiomer over the other.

For many biologically active morpholine derivatives, the biological activity resides predominantly in one enantiomer. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial for optimizing the therapeutic potential of this class of compounds. nih.gov

Design Principles for Optimized Analogues based on this compound Scaffold

Based on the available SAR data for related compounds, several design principles can be proposed for the development of optimized analogues of this compound:

Retention of the 2-Methoxyphenyl Group: The 2-methoxy substitution on the phenyl ring appears to be a key determinant of potency and should likely be retained in initial optimization efforts. rsc.org

Systematic Exploration of Phenyl Ring Substituents: A systematic exploration of electronic and steric effects through the introduction of various substituents at the meta and para positions of the phenyl ring could lead to improved activity and selectivity.

Optimization of N-Substitution on the Morpholine Ring: Small, non-bulky alkyl or functionalized alkyl groups on the morpholine nitrogen may be beneficial for fine-tuning the compound's properties.

Stereoselective Synthesis: The synthesis and biological evaluation of individual enantiomers are essential to identify the more active stereoisomer and to develop a more potent and selective drug candidate.

Conformational Analysis and its Correlation with Biological Activity

Furthermore, the rotation around the C-C bond connecting the phenyl and morpholine rings is hindered by the presence of the ortho-methoxy group. This restricted rotation leads to a preferred range of dihedral angles, which in turn defines the spatial relationship between the two ring systems. Understanding these conformational preferences is crucial for correlating structure with biological activity and for the design of conformationally constrained analogues with improved potency. nih.gov Computational modeling and spectroscopic techniques are valuable tools for studying the conformational landscape of these molecules.

Metabolic Fate and Biotransformation Pathways of 2 2 Methoxyphenyl Morpholine

In Vitro Metabolic Stability and Enzyme Kinetics of 2-(2-Methoxyphenyl)morpholine

No specific data on the in vitro metabolic stability or enzyme kinetics of this compound has been reported in the available scientific literature. In vitro metabolic stability assays are crucial in early drug discovery to predict a compound's in vivo behavior. researchgate.net These assays typically involve incubating the compound with liver microsomes or hepatocytes and monitoring its degradation over time to determine parameters like half-life (t½) and intrinsic clearance (CLint). researchgate.net

Cytochrome P450-Mediated Metabolism of this compound

While specific studies on this compound are not available, the cytochrome P450 (CYP) enzyme system is the primary route for phase I metabolism of many xenobiotics. researchgate.netresearchgate.net For a molecule like this compound, several CYP-mediated reactions could be anticipated. The morpholine (B109124) ring, for instance, is known to be susceptible to in vivo oxidation. nih.govepa.gov

General metabolic pathways for structurally related compounds include:

O-demethylation: The methoxy (B1213986) group on the phenyl ring is a likely site for O-demethylation, a common reaction catalyzed by CYP enzymes. uni.lu

Aromatic hydroxylation: The phenyl ring could undergo hydroxylation at various positions.

Morpholine ring oxidation: The morpholine moiety itself can be a target for oxidation, potentially leading to ring-opening or the formation of N-oxides. The nitrogen atom in the morpholine ring can be a site for N-oxidation.

A study on the related compound N-(2-methoxyphenyl)hydroxylamine found that it is metabolized by hepatic microsomes primarily to o-aminophenol and o-anisidine, with CYP1A, CYP2B, and CYP2E1 subfamilies being involved. uni.lunih.gov However, it is important to note that this is a different compound, and the specific CYP isoforms involved in the metabolism of this compound may differ.

Glucuronidation and Sulfation Pathways of this compound

There is no specific information available regarding the glucuronidation or sulfation of this compound. Glucuronidation is a major phase II metabolic pathway where UDP-glucuronosyltransferases (UGTs) conjugate a glucuronic acid moiety to a substrate, increasing its water solubility and facilitating its excretion. nih.gov Sulfation is another important phase II reaction catalyzed by sulfotransferases.

Should this compound undergo phase I metabolism to introduce or expose a hydroxyl group (e.g., through O-demethylation or aromatic hydroxylation), these new functional groups would become potential sites for subsequent glucuronidation or sulfation.

Identification and Characterization of Major Metabolites of this compound

No studies have been published that identify and characterize the major metabolites of this compound. The identification of metabolites is typically carried out using techniques like liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy after in vitro incubation with liver fractions or analysis of in vivo samples.

Based on the general principles of drug metabolism, potential major metabolites could include:

An O-demethylated metabolite.

One or more hydroxylated metabolites on the phenyl ring.

An N-oxide metabolite at the morpholine nitrogen.

Glucuronide or sulfate (B86663) conjugates of any hydroxylated metabolites.

A study on a different, more complex morpholine-containing compound, morpholinium 2-((4-(2-methoxyphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-yl)thio)acetate, identified a methylated metabolite. This highlights that N-methylation can be a metabolic pathway for some morpholine-containing structures.

In Vivo Pharmacokinetic Profiling and Biotransformation of this compound

There is no publicly available data on the in vivo pharmacokinetic profile or biotransformation of this compound in any species. Such studies would be necessary to understand its absorption, distribution, metabolism, and excretion (ADME) properties in a living organism.

Absorption and Distribution Characteristics

Information regarding the absorption and distribution of this compound is not available. The physicochemical properties of the compound, such as its lipophilicity and pKa, would influence its absorption from the site of administration and its distribution into various tissues. The morpholine moiety is sometimes incorporated into drug candidates to improve properties like aqueous solubility and brain permeability. epa.gov

Elimination Pathways and Excretion Profiles

The elimination pathways and excretion profiles of this compound have not been documented. Generally, metabolites of xenobiotics are eliminated from the body through urine and feces. The extent of metabolism and the properties of the resulting metabolites would determine the primary route and rate of excretion.

Insufficient Data Available for Metabolic Analysis of this compound

Following a comprehensive search of available scientific literature and databases, it has been determined that there is a lack of specific research data concerning the metabolic fate and biotransformation pathways of the chemical compound this compound. Consequently, a detailed analysis of the implications of its metabolic pathways on its efficacy and duration of action cannot be provided at this time.

General metabolic pathways for compounds containing a morpholine ring often involve several types of biotransformation reactions. These can include N-oxidation, N-dealkylation, ring hydroxylation, and ring opening, which are typically catalyzed by cytochrome P450 (CYP) enzymes in the liver. researchgate.net Subsequent Phase II reactions may involve conjugation with endogenous molecules, such as glucuronic acid, to form more water-soluble metabolites that can be readily excreted. nih.gov

The morpholine ring is a common feature in medicinal chemistry, often incorporated into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability. nih.govacs.org However, without specific studies on this compound, any discussion of its metabolism remains speculative. The precise metabolic route, the enzymes involved, the structure of its metabolites, and whether these metabolites are pharmacologically active or inactive are currently undocumented in publicly accessible research.

Due to the absence of direct research findings, it is not possible to construct the requested data tables or provide a detailed account of how metabolism influences the efficacy and duration of action of this compound. Further experimental studies, including in vitro metabolism assays with liver microsomes and in vivo pharmacokinetic studies in animal models, would be required to elucidate these critical aspects of its pharmacology.

Computational Chemistry and Molecular Modeling Studies of 2 2 Methoxyphenyl Morpholine

Molecular Docking and Ligand-Protein Interaction Studies of 2-(2-Methoxyphenyl)morpholine

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most frequently used to predict the interaction between a small molecule ligand and a protein receptor, providing critical information on binding affinity and mode.

The initial step in a docking study involves the identification of putative binding pockets on a target protein. These pockets are typically clefts or cavities on the protein surface that are sterically and chemically suitable for accommodating a ligand. For this compound, the selection of a target protein would be guided by its intended therapeutic application. For instance, morpholine (B109124) derivatives have been investigated as ligands for various targets, including dopamine (B1211576) receptors and enzymes like dihydrofolate reductase (DHFR). nih.gov

Once a protein target is selected (e.g., from the Protein Data Bank), algorithms are used to scan its surface to identify potential binding sites. These algorithms analyze the protein's topology and physicochemical properties to locate cavities lined with appropriate amino acid residues that could form favorable interactions. The methoxyphenyl and morpholine moieties of the compound would be key determinants in guiding its interaction with specific residues within such a pocket.

Following the identification of a binding pocket, docking algorithms place the ligand (this compound) into the site in various possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically expressed in kcal/mol. Lower binding energy values suggest a more stable and favorable interaction.

The predicted interactions are then analyzed. For this compound, key interactions would likely include:

Hydrogen Bonding: The nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor.

Hydrophobic Interactions: The phenyl ring and the aliphatic carbons of the morpholine ring can form hydrophobic contacts with nonpolar amino acid residues (e.g., Leucine, Isoleucine, Valine).

Pi-Pi Stacking: The methoxyphenyl ring could engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the binding pocket.

The table below illustrates a hypothetical docking result for this compound into a protein active site, based on typical findings for similar compounds. nih.gov

Predicted Interaction DataDetails
Binding Affinity (kcal/mol) -8.5
Interacting Residues Tyr88, Phe102, Leu115, Asp120, Ser150
Hydrogen Bonds Morpholine N-H with Asp120; Morpholine O with Ser150
Hydrophobic Interactions Phenyl ring with Leu115
Pi-Pi Stacking Phenyl ring with Tyr88

This table is illustrative and represents typical data obtained from molecular docking studies.

Quantum Chemical Calculations for Conformational Preferences and Electronic Properties of this compound

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide highly accurate information about the geometry, stability, and electronic nature of a molecule. nih.gov

The conformational landscape of the morpholine ring is well-studied, with the "chair" conformation being significantly more stable than the "boat" form. rsc.org In the chair conformation, the substituent at the nitrogen atom can be in either an axial or equatorial position. For the parent morpholine molecule, the equatorial conformer (Chair-Eq) is known to be more stable than the axial conformer (Chair-Ax). nih.gov The introduction of the bulky 2-methoxyphenyl group at the C2 position would be expected to strongly influence this equilibrium, with steric hindrance playing a major role in determining the lowest energy conformation of the entire molecule.

Electronic properties calculated via quantum chemistry offer insights into a molecule's reactivity. Key parameters include:

HOMO-LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the gap between them, indicate the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests the molecule is more reactive.

Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the oxygen and nitrogen atoms would be regions of negative potential, while the N-H proton would be a region of positive potential.

The following table presents plausible DFT-calculated electronic properties for the compound.

PropertyPredicted ValueSignificance
HOMO Energy -5.8 eVRelates to electron-donating ability
LUMO Energy -0.2 eVRelates to electron-accepting ability
HOMO-LUMO Gap 5.6 eVIndicates high kinetic stability
Dipole Moment 2.1 DebyeIndicates moderate polarity

This table is illustrative, containing representative values for a molecule of this type based on DFT calculations. scielo.br

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is a mathematical equation that relates molecular descriptors (numerical representations of chemical structure) to activity.

To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity against a specific target would be required. The process involves:

Data Set Preparation: A series of analogs would be created, for example, by varying substituents on the phenyl ring or the morpholine nitrogen.

Descriptor Calculation: For each analog, a wide range of molecular descriptors would be calculated, including physicochemical (e.g., LogP, molecular weight), electronic (e.g., atomic charges), and topological (e.g., connectivity indices) descriptors.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms (e.g., random forest), are used to build an equation that correlates a subset of the descriptors with the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using statistical metrics like the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (R²_pred). A robust model typically has a q² > 0.5 and an R²_pred > 0.6. mdpi.com

While no specific QSAR model for this compound derivatives is published, studies on other morpholine series have successfully identified key structural features for activity. nih.gov For instance, a model might reveal that electron-withdrawing groups on the phenyl ring increase activity, while bulky groups on the morpholine nitrogen decrease it.

In Silico Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties of this compound

Predicting the ADMET properties of a compound early in the drug discovery process is crucial to avoid costly late-stage failures. Numerous in silico models and software platforms are available to predict these properties based solely on the molecule's structure. researchgate.net These models are built from large datasets of experimental results and use a combination of QSAR, machine learning, and rule-based approaches.

For this compound, a predicted ADMET profile would assess its potential as a drug candidate. The table below presents a plausible in silico ADMET profile generated using common predictive models.

ADMET PropertyParameterPredicted Value/Classification
Absorption Human Intestinal AbsorptionHigh
Caco-2 PermeabilityModerate
P-glycoprotein SubstrateNo
Distribution BBB PermeationYes
Plasma Protein Binding~85%
Metabolism CYP2D6 InhibitorYes
CYP3A4 InhibitorNo
Excretion Total ClearanceLow
Toxicity AMES ToxicityNon-mutagenic
hERG I InhibitorLow risk
Skin SensitizationNo

This table is illustrative and represents data typically generated by in silico ADMET prediction platforms.

Molecular Dynamics Simulations to Understand this compound Receptor Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of a ligand-receptor complex, complementing the static picture from molecular docking. An MD simulation calculates the motion of atoms in the system over time, allowing researchers to observe conformational changes, assess the stability of binding, and understand the influence of solvent. nih.gov

If this compound were docked into a receptor, an MD simulation (typically on the nanosecond to microsecond timescale) would be performed to:

Assess Binding Stability: The Root Mean Square Deviation (RMSD) of the ligand's position relative to its initial docked pose is monitored. A stable, low RMSD value over time indicates a stable binding mode.

Analyze Protein Flexibility: The Root Mean Square Fluctuation (RMSF) of the protein's amino acid residues is calculated to identify regions that become more or less flexible upon ligand binding.

Refine Binding Interactions: MD simulations can reveal the persistence of key interactions (like hydrogen bonds) identified in docking and may uncover new, transient interactions mediated by water molecules. nih.gov

By simulating the dynamic behavior of the complex, MD provides a more realistic understanding of the molecular recognition events that govern the ligand's biological activity.

Advanced Research Applications and Potential Therapeutic Relevance of 2 2 Methoxyphenyl Morpholine

Exploration of 2-(2-Methoxyphenyl)morpholine as a Pharmacological Probe

This compound and its analogs serve as valuable pharmacological probes for investigating the structure-activity relationships of various receptor systems. The morpholine (B109124) ring, with its inherent conformational flexibility and physicochemical properties, can influence the binding affinity and efficacy of ligands at their respective targets. nih.gov The aryl substituent at the 2-position of the morpholine ring is a key determinant of pharmacological activity, and modifications to this group can significantly alter a compound's receptor binding profile. nih.gov

The utility of the 2-arylmorpholine scaffold as a pharmacological tool is exemplified by its incorporation into ligands targeting opioid and N-methyl-D-aspartate (NMDA) receptors. researchgate.netnih.gov By systematically modifying the substituents on the phenyl ring and the morpholine nitrogen, researchers can probe the specific interactions between these ligands and their receptor binding pockets. This allows for a deeper understanding of the molecular determinants of receptor affinity and selectivity. The 2-(2-methoxyphenyl) substitution, in particular, provides a specific steric and electronic profile that can be compared with other substitution patterns to elucidate the requirements for optimal receptor interaction.

Preclinical Assessment of this compound for Specific Therapeutic Areas

The therapeutic potential of this compound and its congeners has been explored in several preclinical models, primarily focusing on neuropsychiatric disorders and pain management.

Neuropsychiatric Disorders

The central nervous system (CNS) activity of 2-arylmorpholine derivatives has been a subject of investigation for their potential antidepressant and antipsychotic effects. nih.govmdpi.com For instance, analogs of this compound have been synthesized and evaluated for their antidepressant-like activity. nih.govnih.gov Preclinical studies often employ animal models such as the forced swim test and tail suspension test to assess antidepressant potential. researchgate.net

The pharmacological basis for these effects is believed to be multifactorial, involving modulation of monoaminergic systems. Some 2-phenylmorpholine (B1329631) analogs have demonstrated central dopaminergic activity. nih.gov The well-known stimulant fenmetrazine, a 3-methyl-2-phenylmorpholine, exerts its effects by increasing dopamine (B1211576) levels in the brain. wikipedia.org Furthermore, certain morpholine-containing compounds have been investigated for their ability to inhibit the reuptake of norepinephrine (B1679862) and serotonin (B10506), a mechanism shared by many clinically effective antidepressants. nih.gov The structural similarity of aryl-morpholines to endogenous neurotransmitters is a key feature that underpins their interaction with various CNS targets. acs.org

Below is a table summarizing the preclinical antidepressant-like effects of representative 2-arylmorpholine derivatives:

Compound/AnalogAnimal ModelKey Finding
2-(7-indeyloxymethyl)morpholine hydrochloride (YM-08054-1)Mouse (Reserpine-induced hypothermia)Potentiation of 5-HTP-induced syndromes, suggesting selective effects on serotonin uptake. nih.gov
3-(methyleneaminoxy)methylmorpholinesMouse (Reserpine-induced hypothermy)Antagonism of reserpine-induced hypothermia, indicating potential antidepressant activity. nih.gov
2-Morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide (L-17)Rat (Apomorphine-induced hypoactivity)Potentiation of the effects of presynaptic doses of apomorphine. mdpi.com

Pain Management

The analgesic properties of 2-arylmorpholine derivatives have been documented, with some analogs showing promise in preclinical pain models. nih.govnih.gov The mechanism of action for this analgesic effect is often linked to the opioid system, as the activity of some 2-phenylmorpholine analogs is antagonized by the opioid receptor antagonist, naloxone. nih.gov This suggests a direct or indirect interaction with opioid receptors.

The structural relationship of these compounds to pethidine-type analgesics has been noted. nih.gov Research in this area involves evaluating the binding affinities of these compounds for various opioid receptor subtypes (μ, δ, and κ) and assessing their efficacy in animal models of pain, such as the hot-plate test and the acetic acid writhing test. researchgate.netnih.govnih.govsemanticscholar.orgplos.orgresearchgate.net

The following table presents data on the opioid receptor binding affinities for representative morphinan (B1239233) analogs, which share structural similarities with the 2-arylmorpholine scaffold:

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
2-oxime of a morphinan analogμ3.8
2-oxime of a morphinan analogκ0.62
2-aminomethyl morphinan analogμSubmicromolar
2-aminomethyl morphinan analogκSubmicromolar

Data from a study on 2-substituted morphinans, which are structurally related to 2-arylmorpholines. nih.gov

Other Potential Indications as Suggested by Research Data

Beyond neuropsychiatric and pain applications, the 2-arylmorpholine scaffold has been associated with a range of other biological activities. Research has indicated that certain derivatives possess antioxidant, anti-inflammatory, and immunomodulating properties. nih.gov Additionally, some 2-biphenyl derivatives have been shown to reduce plasma triglycerides, total cholesterol, and LDL-cholesterol in hyperlipidemic rats, suggesting a potential role in managing dyslipidemia. nih.gov The mechanism for this lipid-lowering effect may involve the inhibition of squalene (B77637) synthase. nih.gov

Future Directions in Drug Discovery and Development Leveraging the this compound Scaffold

The this compound scaffold represents a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets. researchgate.net This versatility makes it an attractive starting point for the design and synthesis of novel therapeutic agents. researchgate.netenamine.netenamine.net Future drug discovery efforts are likely to focus on several key areas:

Lead Optimization: Systematic modification of the this compound structure to enhance potency, selectivity, and pharmacokinetic properties for specific biological targets. nih.gov

Target Identification: Utilizing this compound-based chemical probes to identify and validate new biological targets for therapeutic intervention.

Combinatorial Chemistry: Generating libraries of diverse 2-arylmorpholine derivatives to screen for a wide range of biological activities.

The inherent drug-like properties of the morpholine ring, such as improved aqueous solubility and metabolic stability, further enhance its appeal in drug development. enamine.net

Role of this compound in Understanding Neurobiological Pathways

This compound and its analogs are instrumental in dissecting complex neurobiological pathways. By acting as selective ligands for specific receptors, these compounds can be used to modulate the activity of neural circuits and observe the downstream effects on cellular signaling and behavior.

For example, the interaction of 2-arylmorpholine derivatives with opioid and NMDA receptors provides a means to explore the roles of these receptor systems in pain perception, mood regulation, and synaptic plasticity. researchgate.netnih.govmdpi.comlookchem.com The ability of some of these compounds to influence dopaminergic neurotransmission allows for the investigation of the dopamine system's involvement in reward, motivation, and motor control. nih.gov Through the use of such pharmacological tools, researchers can gain a more nuanced understanding of the intricate interplay between different neurotransmitter systems in both normal brain function and in pathological states.

Challenges, Limitations, and Future Perspectives in 2 2 Methoxyphenyl Morpholine Research

Methodological Challenges in Studying 2-(2-Methoxyphenyl)morpholine's Complex Biology

The intricate nature of this compound's interaction with biological systems presents a formidable set of methodological challenges for the scientific community. A primary hurdle lies in the stereoselective synthesis of the compound. The presence of a chiral center in the morpholine (B109124) ring necessitates the development of precise and efficient synthetic routes to isolate and study the individual enantiomers, as they may exhibit distinct pharmacological properties.

Furthermore, elucidating the compound's precise mechanism of action at the molecular level is hampered by a lack of selective pharmacological tools. The development of high-affinity radioligands and selective antagonists is crucial for accurately characterizing its binding sites and downstream signaling pathways. nih.gov Without these tools, researchers often rely on less direct methods, which can yield ambiguous results.

The translation of findings from in vitro to in vivo models also poses a significant challenge. While cell-based assays provide valuable initial insights, they often fail to recapitulate the complex physiological environment of a living organism. researchgate.net The predictive validity of animal models for human responses to psychoactive compounds is a subject of ongoing debate, and identifying appropriate animal models that accurately reflect the human condition is a critical, yet often elusive, goal. limav.orgnih.govnih.gov

Table 1: Key Methodological Challenges in this compound Research

Challenge CategorySpecific Hurdles
Chemical Synthesis Difficulty in achieving high enantiomeric purity.
Limited availability of scalable synthetic routes.
Pharmacological Characterization Lack of selective radioligands and antagonists.
Difficulty in identifying and validating specific receptor targets.
In Vitro and In Vivo Correlation Poor predictive value of simple cell-based models.
Challenges in developing relevant and reliable animal models.
Ethical considerations surrounding animal research. nih.gov

Gaps in Current Knowledge Regarding this compound

Despite the growing interest in this compound, significant gaps persist in our understanding of its pharmacological and toxicological profile. The metabolic fate of the compound in humans remains largely uncharacterized. Identifying the metabolic pathways and the resulting metabolites is essential for a comprehensive assessment of its biological activity and potential for drug-drug interactions.

Furthermore, the long-term neurological and systemic effects of exposure to this compound are currently unknown. Longitudinal studies are necessary to investigate potential neurotoxicity, epigenetic modifications, and behavioral changes that may arise from sustained interaction with the compound. nih.gov Understanding these long-term consequences is paramount for any future therapeutic consideration.

A detailed understanding of the structure-activity relationships (SAR) of this compound derivatives is also lacking. Systematic modification of the chemical structure and subsequent pharmacological evaluation would provide invaluable insights into the key molecular features responsible for its biological activity and could guide the design of novel compounds with improved properties.

Emerging Research Avenues and Untapped Potential of this compound

The unique chemical structure of this compound opens up several exciting avenues for future research and potential therapeutic applications. Preliminary studies on related morpholine derivatives have suggested a potential role in the modulation of neuroinflammatory processes, which are implicated in a variety of neurodegenerative diseases. explorationpub.com Investigating the anti-inflammatory properties of this compound could therefore be a fruitful area of research.

The exploration of its potential as a scaffold for the development of novel therapeutic agents is another promising direction. By leveraging computational modeling and medicinal chemistry approaches, it may be possible to design derivatives with enhanced selectivity and efficacy for specific biological targets. researchgate.net This could lead to the development of new treatments for a range of disorders.

Moreover, the development of novel analytical methods for the sensitive and specific detection of this compound and its metabolites in biological matrices is crucial for both forensic and clinical applications. Advanced techniques such as high-resolution mass spectrometry and novel derivatization strategies could significantly improve our ability to monitor exposure and understand its pharmacokinetics.

Strategic Recommendations for Future Academic Investigations on this compound

To advance our understanding of this compound in a systematic and impactful manner, a series of strategic recommendations should be considered for future academic investigations:

Fostering Collaborative Research: Establishing interdisciplinary collaborations between synthetic chemists, pharmacologists, toxicologists, and computational scientists is essential to tackle the multifaceted challenges associated with this compound.

Standardization of Research Protocols: The development and adoption of standardized protocols for the synthesis, purification, and biological evaluation of this compound will enhance the reproducibility and comparability of research findings across different laboratories.

Development of Advanced Research Tools: Prioritizing the development of selective antagonists and high-affinity radioligands will be instrumental in definitively identifying its molecular targets and elucidating its mechanism of action. nih.govnih.govfrontiersin.org

Focus on Long-Term Studies: Initiating long-term in vivo studies in relevant animal models is critical to assess the chronic effects and potential therapeutic window of this compound and its derivatives.

Leveraging Computational Approaches: Employing computational modeling and simulation techniques can aid in predicting the binding modes of this compound at various receptors, understanding its metabolic pathways, and guiding the rational design of new analogues with optimized properties.

By addressing the current challenges, filling the existing knowledge gaps, and pursuing promising new research avenues with a strategic and collaborative approach, the scientific community can unlock the full potential of this compound and pave the way for future discoveries.

Q & A

Q. What synthetic strategies are recommended for synthesizing 2-(2-Methoxyphenyl)morpholine, and how can reaction efficiency be optimized?

A multi-step approach is typically employed, involving alkylation or condensation reactions. For example, analogous morpholine derivatives are synthesized via nucleophilic substitution or Friedel-Crafts alkylation to attach the methoxyphenyl group to the morpholine core . Optimization includes controlling reaction temperature, using catalysts (e.g., palladium for coupling reactions), and purifying intermediates via column chromatography or recrystallization. Yield improvements may require adjusting stoichiometry or solvent polarity .

Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is critical for confirming substituent positions and stereochemistry. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, as demonstrated in studies of structurally similar morpholine derivatives . For example, 1H NMR can resolve methoxy (-OCH3) protons at δ 3.7–3.9 ppm and morpholine ring protons between δ 2.5–3.5 ppm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

Contradictions often arise from variations in substituent positioning, purity, or assay conditions. Methodological solutions include:

  • Purity validation : Use HPLC (e.g., Waters X-Bridge C-18 column with UV detection) to ensure >95% purity .
  • Controlled assays : Standardize receptor binding protocols (e.g., serotonin receptor studies) to minimize inter-lab variability .
  • Computational modeling : Perform docking studies to correlate structural features (e.g., methoxy group orientation) with activity differences .

Q. What methodologies are suitable for determining the crystal structure of this compound derivatives?

Single-crystal X-ray diffraction is the gold standard. Crystals are grown via slow evaporation in solvents like methanol/ethyl acetate. Data collection at low temperatures (e.g., 100 K) improves resolution, as seen in morpholine derivatives of Naproxen, where bond angles and torsion angles were precisely measured . Software suites (e.g., SHELX) refine structural parameters to confirm stereochemistry .

Q. How can in vivo pharmacokinetic profiles of this compound be accurately assessed?

Radiolabeling (e.g., 18F isotopes) enables real-time tracking via PET imaging. For example, 18F-Mefway, a morpholine-containing tracer, was used to quantify serotonin receptor density in human brains, demonstrating the utility of isotopic labeling for pharmacokinetic studies . Metabolite analysis via LC-MS further identifies degradation pathways .

Q. What challenges arise in achieving enantiomeric purity for chiral this compound derivatives, and how are they addressed?

Chiral resolution requires specialized techniques:

  • Chiral HPLC : Use columns with cellulose-based stationary phases (e.g., Chiralpak®) to separate enantiomers .
  • Enzymatic resolution : Lipases or esterases selectively hydrolyze one enantiomer, as applied in the synthesis of related morpholine pharmaceuticals .
  • Asymmetric synthesis : Employ chiral catalysts (e.g., BINAP-metal complexes) during synthesis to favor a single enantiomer .

Data Contradiction Analysis

  • Example : Variability in serotonin receptor binding affinity for ortho- vs. para-methoxy substituents .
    • Resolution : Comparative studies using isomeric controls and standardized assay conditions (e.g., fixed pH, temperature) can isolate substituent effects.

Key Methodological Tools

TechniqueApplication ExampleReference
1H/13C NMRSubstituent position confirmation
HRMSMolecular weight validation
X-ray crystallographyStereochemical analysis
Chiral HPLCEnantiomeric separation
Radiolabeling (18F)In vivo pharmacokinetic tracking

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.